molecular formula C17H18N2OS2 B2563131 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide CAS No. 941966-47-8

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide

Cat. No. B2563131
CAS RN: 941966-47-8
M. Wt: 330.46
InChI Key: LKFWTSVGFDADFP-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide, also known as compound 1, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of thienyl amides and has been found to exhibit a range of biological activities.

Scientific Research Applications

Solar Cell Applications

A study focused on the engineering of organic sensitizers for solar cell applications, demonstrating the synthesis of novel organic sensitizers with high conversion efficiency when anchored onto TiO2 film. This research highlights the potential of structurally related compounds in enhancing the performance of solar cells through molecular engineering (Kim et al., 2006).

Stereoselective Synthesis

Research on the stereoselective synthesis of functionalized cyclopropanes presented the cyclization of related compounds, showcasing the versatility of these chemicals in synthesizing highly selective products. This process underscores the compound's potential role in creating specialized chemical structures with significant stereocontrol (Tanaka et al., 1987).

Cyanation Processes

A paper described the palladium-catalyzed cyanation of heteroarenes using N,N-dimethylformamide, offering an alternative method for preparing aryl nitriles. This suggests the utility of related compounds in facilitating cyanation reactions, which are crucial in various synthetic pathways (Ding & Jiao, 2011).

Neuroprotective Agents

The development of N-acylaminophenothiazines as neuroprotective agents exhibiting multifunctional activities for Alzheimer's disease treatment indicates the therapeutic potential of structurally similar compounds. These findings highlight the compound's possible application in drug development for neurodegenerative diseases (González-Muñoz et al., 2011).

Inhibitors and Activators

Research into the synthesis and evaluation of butanamides as tyrosinase and melanin inhibitors demonstrates the biological activity of related compounds in inhibiting specific enzymes. This suggests the compound's research relevance in dermatological applications and potential as a therapeutic agent (Raza et al., 2019).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-12-13(2)22-17(15(12)11-18)19-16(20)9-6-10-21-14-7-4-3-5-8-14/h3-5,7-8H,6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFWTSVGFDADFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCCSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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